molecular formula C10H12FNO4S B3962874 2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid

2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid

Cat. No. B3962874
M. Wt: 261.27 g/mol
InChI Key: XKLALKAMESFYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid, commonly known as FSB, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in the treatment of various diseases, including cancer and diabetes. FSB is a white crystalline powder, and its chemical formula is C10H12FNO4S.

Mechanism of Action

The exact mechanism of action of FSB is not fully understood. However, studies have shown that FSB inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. By inhibiting CA IX, FSB reduces the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
FSB has been shown to have various biochemical and physiological effects. It has been shown to reduce the acidity of the tumor microenvironment, inhibit the growth and metastasis of cancer cells, and improve glucose tolerance and insulin sensitivity. FSB has also been shown to have anti-inflammatory properties and to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.

Advantages and Limitations for Lab Experiments

FSB has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. However, FSB also has some limitations. It is a relatively new compound, and its effects and mechanisms of action are not fully understood. Additionally, FSB has not been extensively tested in vivo, and its potential side effects and toxicity are not fully known.

Future Directions

There are several future directions for the study of FSB. One potential direction is to further investigate its anticancer properties and its potential use in combination with other anticancer drugs. Another potential direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of FSB.

Scientific Research Applications

FSB has been extensively studied for its potential use in the treatment of various diseases, including cancer and diabetes. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. FSB has also been shown to have antidiabetic properties by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLALKAMESFYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid
Reactant of Route 4
Reactant of Route 4
2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid
Reactant of Route 5
Reactant of Route 5
2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.